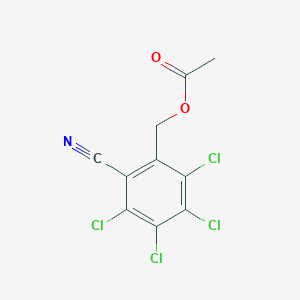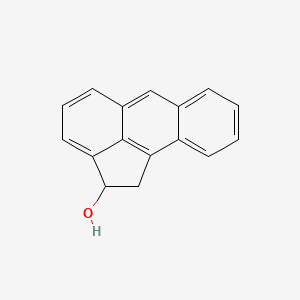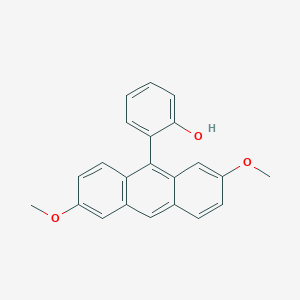
1-tert-Butyl-1-methoxy-1,2-dihydrosiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1-methoxy-1,2-dihydrosiline is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a methoxy group, and a dihydrosilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-1-methoxy-1,2-dihydrosiline typically involves the reaction of tert-butylsilane with methanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure efficient production while maintaining high standards of safety and environmental compliance. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-1-methoxy-1,2-dihydrosiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
1-tert-Butyl-1-methoxy-1,2-dihydrosiline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1-methoxy-1,2-dihydrosiline involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl and methoxy groups, which can participate in chemical reactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyldimethylsilyloxy-1-methoxyethene: This compound shares the tert-butyl and methoxy groups but differs in its overall structure and reactivity.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another organosilicon compound with distinct chemical properties and applications.
Uniqueness
1-tert-Butyl-1-methoxy-1,2-dihydrosiline is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
CAS No. |
90827-06-8 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
1-tert-butyl-1-methoxy-2H-siline |
InChI |
InChI=1S/C10H18OSi/c1-10(2,3)12(11-4)8-6-5-7-9-12/h5-8H,9H2,1-4H3 |
InChI Key |
MWFNPSILJJBDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
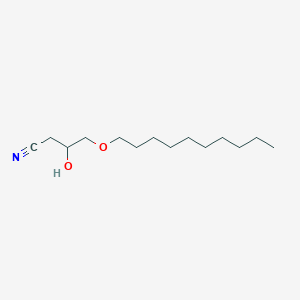
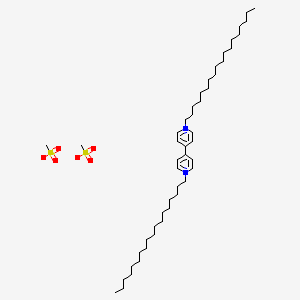
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
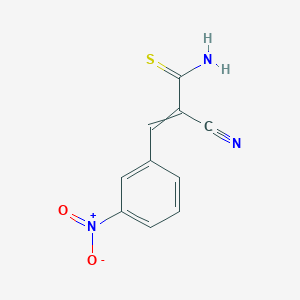

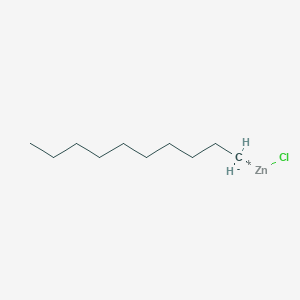
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
